Bis(2,3-dibromopropyl) phthalate
Overview
Description
Bis(2,3-dibromopropyl) phthalate is a chemical compound with the molecular formula C14H14Br4O4. It is commonly used in the plastics industry as a flame retardant. The compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability .
Mechanism of Action
Mode of Action
It is known to interact with its targets, causing changes at the molecular level . More research is needed to elucidate the specific interactions and resulting changes.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known that such compounds can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2,3-dibromopropyl) phthalate. For instance, it has been found in various environmental compartments, indicating that it can leach into the environment and potentially cause contamination .
Biochemical Analysis
Biochemical Properties
It is known that phthalates can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that exposure to TBBPA-BDBPE, a similar compound, can cause damage to the microtubule skeleton in Sertoli cells and the blood-testis barrier (BTB) in male mice
Molecular Mechanism
It is known that phthalates can bind to various biomolecules and can influence gene expression
Temporal Effects in Laboratory Settings
It has been suggested that long-term exposure to TBBPA-BDBPE, a similar compound, can cause severe reproductive impairment in male mice
Dosage Effects in Animal Models
It has been suggested that exposure to TBBPA-BDBPE, a similar compound, can cause severe damage to the reproductive system in male mice at dosages of 50 μg/kg/d and 1000 μg/kg/d
Metabolic Pathways
It is known that phthalates can be metabolized by various enzymes
Transport and Distribution
It is known that phthalates can interact with various transporters and binding proteins
Subcellular Localization
It is known that phthalates can be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dibromopropyl) phthalate typically involves the esterification of phthalic anhydride with 2,3-dibromopropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3-dibromopropyl) phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated byproducts.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Brominated carboxylic acids and aldehydes.
Reduction: Debrominated phthalate esters.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Bis(2,3-dibromopropyl) phthalate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and reactivity.
Industry: Widely used in the production of flame-retardant plastics, textiles, and coatings
Comparison with Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Used in similar applications but has different physical and chemical properties
Uniqueness: Bis(2,3-dibromopropyl) phthalate is unique due to its specific molecular structure, which provides a balance between high bromine content and chemical stability. This makes it particularly effective as a flame retardant in a variety of industrial applications .
Properties
IUPAC Name |
bis(2,3-dibromopropyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br4O4/c15-5-9(17)7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-10(18)6-16/h1-4,9-10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVARTEJQLIMVJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CBr)Br)C(=O)OCC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864056 | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7415-86-3 | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7415-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007415863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,3-dibromopropyl) phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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